1-Chloro-5-triethylsilyl-1-pentyne
Description
1-Chloro-5-triethylsilyl-1-pentyne (CAS: 174125-30-5) is an organosilicon compound with the molecular formula C₁₁H₂₁ClSi and a molecular weight of 216.82 g/mol . Its structure features a terminal alkyne group (C≡C), a triethylsilyl (Si(C₂H₅)₃) substituent at position 5, and a chlorine atom at position 1 (Figure 1). This compound is primarily utilized in synthetic organic chemistry, where the triethylsilyl group serves as a protective moiety for alkynes, enhancing stability during reactions .
Properties
IUPAC Name |
5-chloropent-4-ynyl(triethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h4-7,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIHCPBZDDYUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CCCC#CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584417 | |
| Record name | (5-Chloropent-4-yn-1-yl)(triethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892156-07-9 | |
| Record name | (5-Chloropent-4-yn-1-yl)(triethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-5-triethylsilyl-1-pentyne | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
1-Chloro-5-triethylsilyl-1-pentyne can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloro-1-pentyne with triethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Chloro-5-triethylsilyl-1-pentyne undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxygenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would yield the corresponding alkane .
Scientific Research Applications
Organic Synthesis
One of the primary applications of 1-Chloro-5-triethylsilyl-1-pentyne is in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Silylation Reactions : The triethylsilyl group enhances the stability and reactivity of intermediates during synthesis, making it a valuable reagent for introducing silyl groups into organic molecules.
- Alkyne Coupling Reactions : This compound can be utilized in cross-coupling reactions involving alkynes, facilitating the formation of carbon-carbon bonds essential for building complex organic frameworks.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of pharmaceutical compounds:
- Drug Development : Its derivatives can be synthesized to explore bioactive compounds that may exhibit therapeutic properties. The incorporation of silyl groups often improves the pharmacokinetic profiles of drugs.
Materials Science
The compound's properties make it suitable for various applications in materials science:
- Silicone Polymer Synthesis : It can be employed in the synthesis of silicone polymers, which are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 1-Chloro-5-triethylsilyl-1-pentyne exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various chemical transformations. The presence of the triethylsilyl group provides steric protection and can influence the reactivity of the compound .
In biological applications, the compound can interact with biomolecules through covalent bonding or non-covalent interactions. The specific molecular targets and pathways involved depend on the nature of the biomolecule and the type of modification being studied .
Comparison with Similar Compounds
Table 1: Key Properties of 1-Chloro-5-triethylsilyl-1-pentyne
Comparison with Structurally Similar Compounds
5-Chloro-1-pentyne (CAS: 14267-92-6)
Molecular Formula: C₅H₇Cl; Molecular Weight: 102.56 g/mol .
This simpler alkyne lacks the triethylsilyl group, making it less sterically hindered and more reactive in certain transformations.
Key Differences:
- Reactivity: The absence of the silyl group allows 5-chloro-1-pentyne to participate directly in copper-catalyzed reactions, such as the synthesis of pyrazoles and organotin compounds .
- Stability: The triethylsilyl group in this compound provides steric and electronic stabilization, reducing unwanted side reactions like polymerization .
- Applications: 5-Chloro-1-pentyne is a versatile building block for cross-coupling reactions, while the silylated derivative is preferred in multi-step syntheses requiring temporary alkyne protection .
Table 2: Comparative Data for 5-Chloro-1-pentyne
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₇Cl | |
| Molecular Weight | 102.56 g/mol | |
| Boiling Point | 146°C (15 mmHg) | |
| Storage | 4°C; incompatible with heavy metals |
5-Chloro-1-pentene (CAS: 928-50-7)
Molecular Formula: C₅H₉Cl; Molecular Weight: 104.58 g/mol .
This compound replaces the alkyne (C≡C) with an alkene (C=C), fundamentally altering its chemical behavior.
Key Differences:
- Bond Reactivity: The double bond in 5-chloro-1-pentene undergoes electrophilic additions (e.g., halogenation or hydration), whereas the triple bond in this compound enables cycloadditions or metal-catalyzed couplings .
- Steric Effects: The triethylsilyl group in the alkyne derivative introduces significant steric bulk, limiting its accessibility in certain reactions compared to the planar alkene .
- Thermal Stability: Alkynes generally require higher temperatures for reactions than alkenes, but the silyl group further modulates this property .
Table 3: Comparative Data for 5-Chloro-1-pentene
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₉Cl | |
| Molecular Weight | 104.58 g/mol | |
| Synonyms | 4-pentenyl chloride |
Functional Group Impact on Reactivity
The triethylsilyl group in this compound distinguishes it from non-silylated analogs:
- Protection Strategy: The silyl group shields the alkyne from undesired reactions, enabling selective functionalization at the chloro-terminus .
- Steric Hindrance: The bulky Si(C₂H₅)₃ group reduces reactivity toward nucleophiles or electrophiles compared to 5-chloro-1-pentyne .
- Thermal Degradation: Both chloro-alkynes are heat-sensitive, but the silylated compound may exhibit marginally higher stability due to reduced electron density at the triple bond .
Biological Activity
1-Chloro-5-triethylsilyl-1-pentyne (CAS No. 892156-07-9) is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of a chlorine atom and a triethylsilyl group, suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A chlorine atom which may influence its reactivity and interaction with biological molecules.
- A triethylsilyl group , which can enhance solubility and stability in various biological environments.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : The compound may interact with specific cellular receptors, influencing signaling pathways critical for cellular functions.
In Vitro Studies
Preliminary studies suggest that compounds structurally related to this compound exhibit significant biological activity:
- Enzyme Inhibition : Research indicates that halogenated compounds can act as inhibitors for enzymes involved in metabolic processes. For instance, studies on similar alkynes show potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurochemical signaling .
Case Studies
While direct case studies on this compound are scarce, related research provides context:
- Alkynes as Therapeutics : A study focusing on alkynes demonstrated their ability to modulate enzyme activity, which could be extrapolated to suggest similar potential for this compound .
Comparative Analysis with Similar Compounds
Q & A
Q. How can researchers design experiments to probe the environmental persistence or toxicity of this compound?
- Methodological Answer: Perform OECD guideline tests for biodegradability (e.g., 301F) and aquatic toxicity (e.g., Daphnia magna LC₅₀). Use GC-MS to track degradation products in soil/water matrices. Partner with ecotoxicology labs to assess bioaccumulation potential and long-term ecological impacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
